molecular formula C5H4N4O2S B2518011 Methyl 2-azido-1,3-thiazole-5-carboxylate CAS No. 2361643-51-6

Methyl 2-azido-1,3-thiazole-5-carboxylate

Cat. No.: B2518011
CAS No.: 2361643-51-6
M. Wt: 184.17
InChI Key: FHDLQIFYJOUKSY-UHFFFAOYSA-N
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Description

Methyl 2-azido-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Methyl 2-azido-1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For example, they can inhibit the xanthine oxidase enzyme, which catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition can potentially lead to a decrease in uric acid production, which could be beneficial in conditions like gout .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate typically involves the introduction of an azido group into a thiazole ring. One common method involves the reaction of a thiazole derivative with sodium azide under suitable conditions. For example, the starting material, methyl 2-bromo-1,3-thiazole-5-carboxylate, can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-thiazole derivatives.

Scientific Research Applications

Methyl 2-azido-1,3-thiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-1,3-thiazole-5-carboxylate: A precursor in the synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate.

    Methyl 2-amino-1,3-thiazole-5-carboxylate: A reduction product of the azido compound.

    2-Methyl-1,3-thiazole-5-carboxylic acid: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical entities .

Properties

IUPAC Name

methyl 2-azido-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDLQIFYJOUKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361643-51-6
Record name methyl 2-azido-1,3-thiazole-5-carboxylate
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